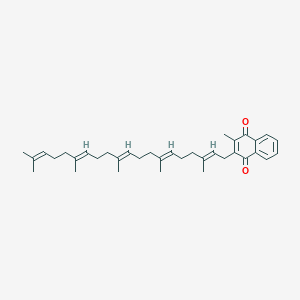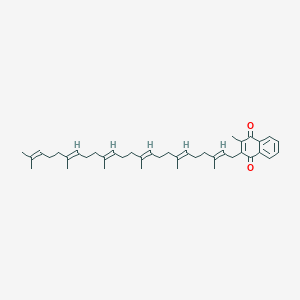![molecular formula C10H14O B133012 Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI) CAS No. 155156-90-4](/img/structure/B133012.png)
Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI) is a synthetic compound that has been used for scientific research purposes. This compound is also known as 1R,4S-bicyclo[2.2.2]oct-5-en-2-one and is a bicyclic ketone that has a unique structure. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI).
Mécanisme D'action
The mechanism of action of Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI) has been studied extensively. The compound has been found to act as a modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. The compound has been shown to enhance the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmission. This effect is thought to be responsible for the compound's anxiolytic and sedative effects.
Biochemical and Physiological Effects:
Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI) has been found to have several biochemical and physiological effects. The compound has been shown to have anxiolytic and sedative effects, which are thought to be due to its modulatory effects on the GABA-A receptor. Additionally, the compound has been found to have antipsychotic and antidepressant effects, which are thought to be due to its effects on the central nervous system. The compound has also been found to have anticonvulsant effects, which may be due to its effects on the GABA-A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI) has several advantages for lab experiments. The compound is readily available and can be synthesized with high yields and purity. Additionally, the compound has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, the compound has some limitations as well. The compound is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, the compound has not been extensively studied in vivo, which may limit its potential applications.
Orientations Futures
There are several future directions for research related to Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI). One direction is to study the compound's effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, the compound could be studied for its potential use in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. Another direction is to study the compound's effects on other biological systems, such as the immune system and the cardiovascular system. Finally, the compound could be used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Méthodes De Synthèse
Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI) has been synthesized using various methods. One of the methods involves the reaction of 1,5-cyclooctadiene with ozone, followed by oxidative workup to give the corresponding ozonide. The ozonide is then treated with dimethyl sulfide to give the desired compound. Another method involves the reaction of 1,5-cyclooctadiene with peroxyacetic acid, followed by workup to give the desired compound. These methods have been used to synthesize Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI) with high yields and purity.
Applications De Recherche Scientifique
Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI) has been used for scientific research purposes. The compound has been studied for its mechanism of action and its biochemical and physiological effects. The compound has been found to have an effect on the central nervous system and has been used in studies related to addiction and drug abuse. The compound has also been studied for its potential use as an antidepressant and antipsychotic agent. Additionally, the compound has been used in studies related to the synthesis of other compounds and as a reagent in organic chemistry.
Propriétés
Numéro CAS |
155156-90-4 |
|---|---|
Nom du produit |
Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI) |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-[(1R,2R,4R)-2-bicyclo[2.2.2]oct-5-enyl]ethanone |
InChI |
InChI=1S/C10H14O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h2,4,8-10H,3,5-6H2,1H3/t8-,9+,10+/m1/s1 |
Clé InChI |
QPPGEPODNBLBTG-UTLUCORTSA-N |
SMILES isomérique |
CC(=O)[C@@H]1C[C@H]2CC[C@@H]1C=C2 |
SMILES |
CC(=O)C1CC2CCC1C=C2 |
SMILES canonique |
CC(=O)C1CC2CCC1C=C2 |
Synonymes |
Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





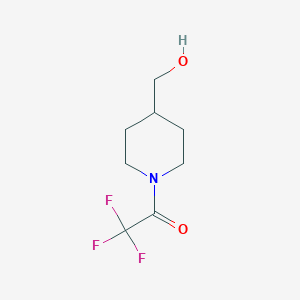

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)
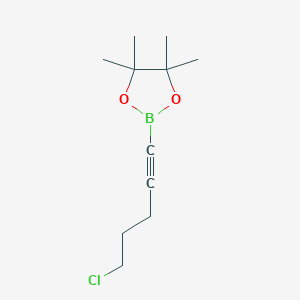
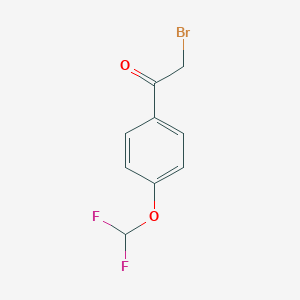
![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)
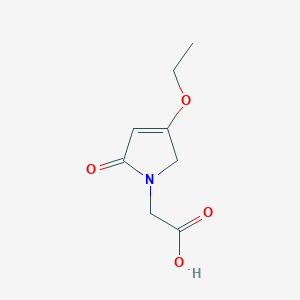
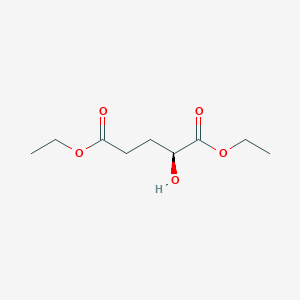

![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B132965.png)
